molecular formula C9H9N3O4 B567591 Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate CAS No. 1245648-09-2

Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Cat. No. B567591
M. Wt: 223.188
InChI Key: BDHDGKDBPAJZEG-UHFFFAOYSA-N
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Description

Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a nitrogen-containing heterocyclic compound . It has been found to enhance the body’s stress response, particularly oxidative stress, and improve fur quality .


Synthesis Analysis

The synthesis of similar compounds involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A specific synthesis process involved the hydrolysis of chloropyridazine followed by reductive amination of glyoxylic acid .


Molecular Structure Analysis

This compound contains a pyrrole and a pyrazine ring, which are part of the pyrrolopyrazine scaffold . The molecular formula is C9H9N3O4 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include hydrolysis, acetylation, and reductive amination .


Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a refractive index of 1.689, and a molar refractivity of 52.7±0.5 cm3 . It has 7 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Chemical Reactivity and Synthesis Applications

Reactions of ethyl 2,3-dioxopyrrolo[2,1-a]isoquinoline-1-carboxylates with active nitrogen-centered nucleophiles have been investigated, leading to the formation of complex compounds through the opening of the pyrrole ring. These reactions expand the utility of ethyl dioxo tetrahydropyrrolo triazine derivatives in synthesizing diverse organic compounds with potential applications in medicinal chemistry and fine organic synthesis (Surikova et al., 2008).

Novel Compound Synthesis

Ethyl triazine carboxylate derivatives have been synthesized and their structures elucidated, demonstrating the compound's versatility in generating new chemical entities. These studies are significant for improving the quality of related compounds and for the development of new materials with potential pharmacological applications (Hou Zhongke, 2011).

Cascade Transformation and Novel Structures

A novel tricyclic compound was synthesized from ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, showcasing a base-promoted cascade reaction. This highlights the compound's capacity for generating structurally complex and novel molecules (Shutalev et al., 2008).

Development of Synthetic Methodologies

Research on ethyl 2,4-dioxo tetrahydropyrrolo triazine derivatives has led to the development of new synthetic methodologies, enabling the preparation of compounds with complex structures. These methodologies are critical for advancing the synthesis of heterocyclic compounds, which are of interest in various fields of chemistry and pharmacology (Kobelev et al., 2019).

Anticancer and Antibacterial Activity

Novel ethyl esters of 4-R-6,8-dimethyl-1-oxo-1,2-dyhidropyrrolo[1,2-d][1,2,4]triazine-7-carboxylic acids were synthesized and evaluated for their in vitro anticancer and antibacterial activities. This demonstrates the compound's potential as a precursor for the development of new therapeutic agents (Astakhina et al., 2016).

Safety And Hazards

The safety and hazards of this compound are not clearly mentioned in the available sources. For detailed information, it’s recommended to refer to its Material Safety Data Sheet .

Future Directions

The pyrrolopyrazine structure, which this compound is a part of, is an attractive scaffold for drug discovery research . Therefore, future research could focus on designing and synthesizing new leads to treat various diseases.

properties

IUPAC Name

ethyl 2,4-dioxo-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O4/c1-2-16-8(14)5-3-6-7(13)10-9(15)11-12(6)4-5/h3-4H,2H2,1H3,(H2,10,11,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHDGKDBPAJZEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=C1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718870
Record name Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

CAS RN

1245648-09-2
Record name Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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